n-(1-Methoxypropan-2-yl)-5-nitroimidazo[2,1-b]thiazol-6-amine
Description
N-(1-Methoxypropan-2-yl)-5-nitroimidazo[2,1-b]thiazol-6-amine is a nitroimidazothiazole derivative characterized by a nitro group at position 5 of the imidazo[2,1-b]thiazole core and a 1-methoxypropan-2-yl substituent on the amine at position 4.
Properties
Molecular Formula |
C9H12N4O3S |
|---|---|
Molecular Weight |
256.28 g/mol |
IUPAC Name |
N-(1-methoxypropan-2-yl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine |
InChI |
InChI=1S/C9H12N4O3S/c1-6(5-16-2)10-7-8(13(14)15)12-3-4-17-9(12)11-7/h3-4,6,10H,5H2,1-2H3 |
InChI Key |
QERWBIHZVYXEES-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC1=C(N2C=CSC2=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methoxypropan-2-yl)-5-nitroimidazo[2,1-b]thiazol-6-amine typically involves a multicomponent reaction. One common method includes the reaction of an appropriate thiazole derivative with a nitroimidazole compound under specific conditions. The reaction may involve the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(1-Methoxypropan-2-yl)-5-nitroimidazo[2,1-b]thiazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various microorganisms.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-Methoxypropan-2-yl)-5-nitroimidazo[2,1-b]thiazol-6-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to the disruption of essential biological pathways. For example, it may inhibit the synthesis of nucleic acids in microorganisms, thereby preventing their growth and proliferation .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a broader class of 5-nitroimidazo[2,1-b]thiazol-6-amine derivatives, where substituents on the amine group significantly alter physicochemical and biological properties. Key analogs include:
Key Differences:
- Lipophilicity : Chlorobenzyl derivatives (e.g., CAS 339008-15-0) exhibit higher logP values due to aromatic chloro-substituents, favoring membrane permeability but increasing toxicity risks. The methoxypropan-2-yl group in the target compound likely reduces lipophilicity, improving aqueous solubility .
- Synthetic Accessibility : Chlorobenzyl analogs are synthesized via nucleophilic substitution or multicomponent reactions (e.g., Groebke reaction) . The methoxypropan-2-yl group may require specialized reagents (e.g., methoxypropan-2-amine) or protective group strategies.
- Biological Activity : Nitroimidazoles with chlorobenzyl groups (e.g., CAS 339008-17-2) show cytotoxicity in cancer cell lines (e.g., IC50 values in µM range) . The methoxypropan-2-yl group could modulate target binding (e.g., VEGFR2 inhibition) by altering steric and electronic interactions .
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